1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a urea moiety, a piperidine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Synthesis of the Piperidine Ring: The piperidine ring is often synthesized via a reductive amination reaction involving a ketone and an amine.
Coupling Reactions: The isoxazole and piperidine rings are then coupled using a suitable linker, such as a tosyl group.
Urea Formation: The final step involves the formation of the urea moiety through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(1-tosylpiperidin-4-yl)urea: Lacks the isoxazole ring, which may affect its biological activity.
1-Methyl-1-((5-methylisoxazol-3-yl)methyl)urea: Lacks the piperidine ring, which may influence its chemical reactivity.
Uniqueness
1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea is unique due to the presence of both the isoxazole and piperidine rings, which contribute to its distinct chemical and biological properties. This combination of structural features may enhance its potential as a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-4-6-18(7-5-14)28(25,26)23-10-8-16(9-11-23)20-19(24)22(3)13-17-12-15(2)27-21-17/h4-7,12,16H,8-11,13H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCODKBACQWTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N(C)CC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.